molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6

5-Trifluoromethyl-1H-benzimidazole

Cat. No.: B1296500
CAS No.: 326-55-6
M. Wt: 186.13 g/mol
InChI Key: HUCHIALSXSAECU-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Drug Discovery

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry. benthamscience.com This is due to its presence in numerous clinically used drugs and its ability to interact with a variety of biological targets. benthamscience.comnih.gov The therapeutic potential of benzimidazoles was first recognized in 1944, and since then, they have been developed for a wide range of applications, including as antiviral, anticancer, antibacterial, and antihypertensive agents. nih.gov

The versatility of the benzimidazole scaffold stems from its unique physicochemical properties. It possesses both hydrogen bond donor and acceptor capabilities, can engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.govnih.gov These features allow benzimidazole derivatives to bind effectively to various biomolecules, such as enzymes and nucleic acids, making them a valuable core structure for drug design. nih.govnih.gov Furthermore, the benzimidazole structure is a bioisostere of naturally occurring nucleotides, which facilitates its interaction with biological systems. researchgate.net

Strategic Importance of Trifluoromethylation in Medicinal Chemistry and Bioactivity Modulation

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov The CF3 group possesses a unique combination of properties, including high electronegativity, strong electron-withdrawing effects, and significant lipophilicity, which can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govmdpi.com

Key strategic advantages of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This can lead to an increased half-life and reduced drug dosage.

Increased Lipophilicity: The CF3 group is one of the most lipophilic groups known, which can improve a molecule's ability to cross cell membranes and reach its target site. mdpi.comnih.gov

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions. mdpi.com

Improved Binding Affinity and Selectivity: The steric bulk and unique electronic properties of the CF3 group can lead to more specific and stronger interactions with biological targets. mdpi.com

The strategic placement of a trifluoromethyl group can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Historical Context and Contemporary Relevance of 5-Trifluoromethyl-1H-benzimidazole Research

The investigation into the biological activity of trifluoromethylated organic compounds dates back to the late 1920s. rsc.org However, it was in the latter half of the 20th century that the strategic importance of trifluoromethylation in drug design became widely recognized. The synthesis and study of benzimidazole derivatives also have a long history, with the first synthesis of benzimidazole itself occurring in 1872. cbijournal.com

The convergence of these two areas of research has led to the development of a diverse range of trifluoromethylated benzimidazole derivatives. Research into 2-(Trifluoromethyl)benzimidazole derivatives has shown significant antiparasitic activity. nih.gov More recently, there has been a focus on the synthesis and biological evaluation of various substituted this compound analogs. These compounds are being explored for a multitude of therapeutic applications, driven by the continued need for new and more effective drugs to combat a variety of diseases. The contemporary relevance of this research is underscored by the ongoing efforts to develop novel derivatives with enhanced activity and selectivity against various biological targets. nih.govfrontiersin.org

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHIALSXSAECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325197
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-55-6
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 5-Trifluoromethyl-1H-benzimidazole

The formation of the this compound core is primarily achieved through cyclocondensation reactions that construct the imidazole (B134444) ring onto a pre-existing trifluoromethylated benzene (B151609) scaffold.

A foundational and widely employed method for synthesizing the benzimidazole (B57391) ring system is the Phillips condensation. This reaction involves the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. For the synthesis of this compound, the key starting material is 4-trifluoromethyl-1,2-phenylenediamine.

This diamine is typically reacted with formic acid, which serves as the source for the C2 carbon of the imidazole ring. The reaction is generally heated to facilitate dehydration and ring closure. A one-pot procedure has been developed for converting aromatic 2-nitroamines into benzimidazoles, which utilizes formic acid along with iron powder and ammonium chloride to first reduce the nitro group to an amine, followed by the cyclization to form the imidazole ring. rsc.org This approach is notable for its efficiency, often resulting in high yields within a couple of hours. rsc.org

ReactantsReagents/ConditionsProductYieldReference
4-Trifluoromethyl-1,2-phenylenediamineFormic Acid, HeatThis compoundHighPhillips Synthesis
4-Amino-3-nitrobenzotrifluoride1. Fe/NH4Cl (Reduction)2. Formic Acid (Cyclization)This compoundHighHanan, E. J., et al. (2010) rsc.org

This table is interactive and represents common cyclocondensation reactions.

An alternative strategy involves the reaction between a non-trifluoromethylated o-phenylenediamine and a building block that already contains the trifluoromethyl group. This is particularly useful for synthesizing 2-substituted-5-trifluoromethyl-1H-benzimidazoles. For instance, the condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde (B58038) in refluxing benzene leads to the formation of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. nih.gov

Another approach starts from a trifluoromethylated nitrobenzene derivative. A three-step synthesis has been described to create a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, which begins with 1-chloro-2-nitro-4-(trifluoromethyl)benzene. chemicalbook.com This highlights the utility of readily available trifluoromethylated synthons in building the desired benzimidazole core. chemicalbook.com The presence of the trifluoromethyl group is known to enhance the biological activity of organic molecules, making these synthetic routes particularly valuable.

To improve reaction times, yields, and environmental friendliness, modern synthetic methods have been applied to benzimidazole synthesis. Microwave-assisted synthesis has emerged as a powerful tool. For example, the reaction of 4-amino-3-nitrobenzotrifluoride with formic acid and tin(II) chloride under microwave irradiation at 130°C can produce this compound in as little as five minutes with a 98% yield. rsc.org Microwave irradiation can significantly accelerate reactions, reducing completion times from hours or days to mere minutes, often with improved yields and fewer byproducts.

Another efficient method employs sodium metabisulfite (Na2S2O5) as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes. While traditionally requiring high temperatures due to the low solubility of Na2S2O5 in organic solvents, a modified procedure using a solvent mixture of ethanol and water (9:1 v/v) allows the reaction to proceed at room temperature, providing high yields and simplifying product isolation.

Derivatization Strategies of the this compound Core

The synthesized this compound core can be further modified to produce a diverse range of derivatives. The most common derivatization sites are the nitrogen atoms of the imidazole ring and the C2 position.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated. N-alkylation is a common strategy to enhance properties like lipophilicity, which can influence a molecule's biological activity. rsc.org The reaction typically involves treating the benzimidazole with an alkyl halide in the presence of a base. A series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with various alkyl bromides. rsc.org The nature of the substituent at the N-1 position has been shown to play a significant role in the biological properties of the resulting compounds. ccsenet.org

N-Ribosylation , the attachment of a ribose sugar moiety, is a key transformation for creating benzimidazole nucleosides. The ribosylation of 5-(Trifluoromethyl)-1H-benzimidazole derivatives has been successfully achieved using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the ribose donor. chemicalbook.com This reaction typically yields a mixture of β- and α-anomers of the protected nucleoside. chemicalbook.com Subsequent deprotection, for example, by using sodium metal in dry methanol, removes the benzoyl protecting groups to afford the free N-nucleosides. chemicalbook.com

Parent CompoundReagentProduct TypeReference
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazoleEthyl bromide, Propyl bromide, etc.N-Alkyl BenzimidazoleAl-Blewi, F. F., et al. (2023) rsc.org
5-(Trifluoromethyl)-1H-benzimidazole derivative1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN-Ribosyl Benzimidazole (protected)El-Sayed, W. A. (2016) chemicalbook.com
Protected N-Ribosyl BenzimidazoleSodium in MethanolN-Ribosyl Benzimidazole (free nucleoside)El-Sayed, W. A. (2016) chemicalbook.com

This is an interactive table summarizing derivatization approaches.

The C2 position of the benzimidazole ring is another key site for functionalization. The most common method for introducing substituents at this position is to vary the carboxylic acid or aldehyde component during the initial cyclocondensation reaction. researchgate.net For example, reacting 4-trifluoromethyl-1,2-phenylenediamine with different aromatic aldehydes will yield a series of 2-aryl-5-trifluoromethyl-1H-benzimidazoles. researchgate.net

Similarly, using various organic acids in the condensation reaction with o-phenylenediamines can produce a wide array of 2-substituted benzimidazoles. frontiersin.org For instance, the condensation of o-phenylenediamine with phenylacetic acid results in the formation of 2-benzyl-1H-benzimidazole. This strategy allows for the introduction of diverse functional groups, including alkyl, aryl, and benzyl (B1604629) moieties, at the 2-position, which is crucial for modulating the properties of the final compound.

Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions

The benzimidazole ring is susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position significantly influences the regioselectivity of these reactions. The -CF3 group is a meta-director and strongly deactivates the benzene ring towards electrophilic attack. Therefore, electrophiles are directed to the positions meta to the -CF3 group and ortho to the imidazole nitrogen, which are positions 4 and 7.

Electrophilic Substitution (Nitration): An example of electrophilic aromatic substitution on a related scaffold is the nitration of 2-(trifluoromethyl)-1H-benzimidazole. While not the exact subject compound, this reaction provides insight into the directing effects. The nitration of this analog yields 5-nitro-2-(trifluoromethyl)-1H-benzimidazole chalcogen.roccspublishing.org.cn. This suggests that nitration of this compound would likely occur at the 4- or 6-positions, which are ortho and para to the activating imidazole moiety, but the deactivating effect of the CF3 group makes such reactions challenging.

Halogenation: Direct halogenation of the this compound ring requires forcing conditions due to the deactivating nature of the trifluoromethyl group. Theoretical studies on the halogenation of benzimidazole derivatives suggest that the substitution pattern is influenced by both the solvent and the nature of the halogen nih.gov. For this compound, electrophilic bromination or chlorination is predicted to occur preferentially at the C-4 or C-7 positions, which are ortho to the activating imidazole nitrogens and meta to the deactivating trifluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a plausible transformation for derivatives of this compound, particularly if a good leaving group (like a halogen) is present on the aromatic ring and is activated by electron-withdrawing groups. For a hypothetical 4-halo-5-trifluoromethyl-1H-benzimidazole, the strong electron-withdrawing nature of both the adjacent -CF3 group and the fused imidazole ring would make the halo-substituent susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate rhhz.net. The stability of this anionic intermediate is crucial and is enhanced by the presence of potent electron-withdrawing groups like -CF3 and -NO2 rhhz.net.

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of benzimidazole synthesis are often dictated by the choice of catalytic system and reaction parameters such as temperature and solvent.

Lewis Acid Catalysis (e.g., BF3·OEt2, TMSOTf)

Lewis acids are effective catalysts for the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids to form benzimidazoles. They activate the carbonyl group, facilitating nucleophilic attack by the amine.

Boron trifluoride etherate (BF3·OEt2): This Lewis acid has been successfully employed in the synthesis of various benzimidazole derivatives under mild, solvent-free conditions ccspublishing.org.cneijppr.comresearchgate.net. For instance, the condensation of o-phenylenediamine with trifluoroacetic acid in the presence of BF3·OEt2 serves as a pathway to synthesize 2-trifluoromethyl-benzimidazole derivatives chalcogen.ro. This methodology is applicable to a wide range of aldehydes, including aromatic, unsaturated, and aliphatic variants, providing the desired products in very good yields ccspublishing.org.cnresearchgate.net.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): TMSOTf is another powerful Lewis acid catalyst used in heterocyclic synthesis. While its application is more documented for the synthesis of trisubstituted imidazoles from 1,2-diketones and aldehydes, its utility highlights the role of potent Lewis acids in promoting the necessary cyclization and dehydration steps nih.gov. Polymer-supported trifluoromethanesulfonic acid has also been reported as a reusable and efficient catalyst for benzimidazole synthesis, emphasizing the effectiveness of the triflate moiety in this chemical transformation researchgate.net.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles researchgate.netmdpi.com. The rapid heating and ability to reach high temperatures quickly can significantly reduce reaction times from hours to minutes mdpi.com.

A notable example is the synthesis of this compound from 4-amino-3-nitrobenzotrifluoride. Under microwave irradiation at 130°C for approximately 5 minutes, and in the presence of tin(II) chloride, the reaction proceeds to give a 98% yield of the desired product chemicalbook.com. This high efficiency demonstrates the significant advantage of microwave heating over conventional methods. The cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on montmorillonite K10 clay under microwave irradiation also produces 2-trifluoromethylbenzimidazoles in good yields, often under solvent-free ("dry media") conditions dergipark.org.tr.

Solvent Systems and Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that must be optimized to ensure high yields and purity of the final product.

Solvent Systems: The synthesis of benzimidazoles has been carried out in a variety of solvents. Protic solvents like ethanol are commonly used, often in combination with water, particularly when using reagents like sodium metabisulfite ias.ac.in. Aprotic polar solvents such as dimethylformamide (DMF) are also employed, especially in nucleophilic substitution reactions. In some catalytic systems, particularly those involving microwave irradiation or certain Lewis acids like BF3·OEt2, reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry ccspublishing.org.cnmdpi.com.

Temperature Optimization: Reaction temperatures for benzimidazole synthesis vary widely depending on the specific methodology. Conventional heating methods often require refluxing for several hours. For example, the synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole involves refluxing the reactants in benzene for 6 hours. In contrast, catalytic methods can often proceed at milder conditions, from room temperature to moderately elevated temperatures (e.g., 80-90°C) ias.ac.in. As noted previously, microwave-assisted methods can utilize higher temperatures (e.g., 110-130°C) for very short durations to achieve high yields rapidly chemicalbook.comarkat-usa.org.

Spectroscopic and Analytical Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS).

The characterization data for various substituted benzimidazoles provide a reference for identifying key structural features. The trifluoromethyl group, in particular, has a distinct signature in NMR spectroscopy.

Compound/Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)Other Data
4-(Trifluoromethyl)-1H-benzo[d]imidazole 8.35 (s, 1H), 7.89 (d, 1H), 7.74 (d, 1H), 7.42 (t, 1H)143.2, 140.7, 134.4, 124.3 (q, J=273 Hz), 121.6 (q, J=32.2 Hz), 120.3, 119.2 (q, J=5.1 Hz), 114.1HRMS (ESI) m/z calcd for C8H6F3N2+ [M+H]+ 187.0483, found 187.0485
1-Benzyl-4-(trifluoromethyl)-1H-benzo[d]imidazole 8.08 (s, 1H), 7.56 (d, 1H), 7.46 (d, 1H), 7.38–7.28 (m, 4H), 7.19–7.17 (m, 2H), 5.40 (s, 2H)144.5, 140.5, 134.8, 129.1, 128.5, 127.0, 123.9 (q, J=273 Hz), 122.3, 121.4 (q, J=32.5 Hz), 119.7 (q, J=4.8 Hz), 114.0, 49.1HRMS (ESI) m/z calcd for C15H12F3N2+ [M+H]+ 277.0953, found 277.0953
5,6-Dimethyl-4-(trifluoromethyl)-1H-benzo[d]imidazole Not specified141.9, 139.7, 133.1, 132.0, 130.4, 125.3 (q, J=276 Hz), 118.9 (q, J=29.6 Hz), 115.1, 21.5, 16.2 (q, J=3.0 Hz)HRMS (ESI) m/z calcd for C10H10F3N2+ [M+H]+ 215.0796, found 215.0798
2-(5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide 12.41 (s, 1H, benzimidazole-NH), 10.86 (s, 1H, -NH), 6.51-8.02 (m, 7H, Ar-H), 6.96 (s, 1H, -OCHF2), 4.22 (s, 2H, -CH2)166.4, 156.1, 147.7, 139.4, 134.7, 128.1, 122.2, 116.9, 111.9, 102.8, 39.119F NMR: -61.21 (s, 3F, -CF3), -81.24 (s, 2F, -OCHF2). ESI+MS (m/z): 384 (M+)

Note: Data for closely related analogs are presented to illustrate typical spectroscopic features. The exact shifts for this compound and its novel derivatives may vary. Data sourced from multiple references rsc.orgasianpubs.org.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the proton at the C2 position of the imidazole ring typically appears as a singlet at a downfield chemical shift (around 8.0-8.5 ppm). The aromatic protons on the benzene ring exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution. The N-H proton of the imidazole ring is often broad and may exchange with deuterium in solvents like D2O; its chemical shift is highly variable (typically δ 10-13 ppm) depending on the solvent and concentration asianpubs.orgsamipubco.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz) rsc.org. The aromatic carbons directly attached to the -CF3 group also show splitting (²JCF ≈ 30-35 Hz) rsc.org. The chemical shifts of the carbons in the benzimidazole core are sensitive to the nature and position of substituents beilstein-journals.orgresearchgate.net.

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition rsc.orgasianpubs.orgniscpr.res.in. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula rsc.org.

Pharmacological and Biological Activities of 5 Trifluoromethyl 1h Benzimidazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 5-trifluoromethyl-1H-benzimidazole have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against a variety of bacteria, fungi, and viruses.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research has shown that the substitution pattern on the benzimidazole (B57391) ring is crucial for antibacterial efficacy. For instance, a series of N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) exhibited potent activity against Micrococcus luteus and Escherichia coli. nih.gov This compound also showed activity equal to the standard drug against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. nih.gov The presence of an electron-withdrawing group, such as the trifluoromethyl group, was found to enhance the antibacterial activity compared to derivatives with electron-donating groups. nih.gov

In another study, newly synthesized N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives were tested for their antimicrobial properties. Several of these compounds demonstrated significant efficacy against MRSA and Vancomycin-Resistant Enterococcus faecium (VREF), with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. rsc.org Furthermore, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against Staphylococcus aureus ATCC 25923 and the MRSA strain ATCC 43300, with some derivatives recording MIC values of less than 1 µg/mL. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives.

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)S. aureus, S. epidermidis, B. cereus7.81
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)M. leutus, E. coli3.9
N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivativesMRSA, VREF8
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives 3ao and 3aqS. aureus (ATCC 25923), MRSA (ATCC 43300)< 1

Antifungal Activity

The antifungal potential of this compound derivatives has been well-documented against various fungal pathogens. The lipophilic nature of the trifluoromethyl group often facilitates the penetration of the fungal cell membrane, leading to enhanced antifungal action.

For example, the derivative N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was found to have comparable activity to the standard drug against Aspergillus niger and Aspergillus fumigatus, with a MIC of 7.81 μg/mL. nih.gov Other studies have highlighted that 5-fluoro or 5-chloro substituted benzimidazoles displayed significant antifungal activity. nih.gov

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and showed promising results. nih.gov In another study, some benzimidazole derivatives were found to be effective against Candida species that are resistant to fluconazole (B54011) and itraconazole. nih.gov Specifically, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated a low MIC of 3.9 µg/mL against Candida albicans. nih.gov

The table below presents the antifungal activity of some this compound derivatives.

Compound/DerivativeFungal StrainActivity (MIC in µg/mL)
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)A. niger, A. fumigatus7.81
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans3.9
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)C. albicans3.9

Antiviral Activity

Benzimidazole derivatives, including those with a trifluoromethyl group, have been explored for their antiviral properties against a range of RNA and DNA viruses. nih.gov A broad screening of eighty-six benzimidazole derivatives revealed that fifty-two of them showed varying levels of activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov

Notably, some 2-benzylbenzimidazole derivatives exhibited an EC50 (half-maximal effective concentration) in the range of 9-17 μM against CVB-5 and 5-15 μM against RSV. nih.gov The 2-trifluoromethylbenzimidazole scaffold was identified as a valid starting point for developing more potent agents against these and other viruses like Bovine Viral Diarrhea Virus (BVDV) and Sindbis virus (Sb-1). nih.gov

Antiparasitic Potential

The antiparasitic effects of this compound derivatives have been investigated against a variety of protozoa and helminths, demonstrating their potential as broad-spectrum antiparasitic agents. nih.gov

Antiprotozoal Activity

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown significant in vitro activity against several protozoan parasites. A study involving a series of these derivatives with various substituents at the 5- and 6-positions found several analogues to be more potent than the standard drugs albendazole (B1665689) and metronidazole (B1676534) against Giardia intestinalis and Trichomonas vaginalis. nih.gov

One particular compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more active than albendazole against T. vaginalis. nih.gov This same compound also exhibited moderate antimalarial activity against the W2 and D6 strains of Plasmodium falciparum, with IC50 values of 5.98 µM and 6.12 µM, respectively. nih.gov These findings suggest that bioisosteric substitution in these benzimidazole derivatives can lead to the discovery of new leads for antiprotozoal and antimalarial drugs. nih.gov

The table below shows the antiprotozoal activity of a key derivative.

Compound/DerivativeProtozoan/Malarial StrainActivity (IC50 in µM)
2,5(6)-bis(trifluoromethyl)-1H-benzimidazolePlasmodium falciparum (W2 strain)5.98
2,5(6)-bis(trifluoromethyl)-1H-benzimidazolePlasmodium falciparum (D6 strain)6.12

Anthelmintic Activity

Benzimidazoles are a well-established class of drugs used to treat nematode and trematode infections. researchgate.netamazonaws.com The development of new benzimidazole derivatives is crucial for combating gastrointestinal nematode infections, which cause significant economic losses and disease in both humans and animals. nih.gov

While specific studies focusing solely on the anthelmintic activity of this compound are less common in the provided literature, the broader class of benzimidazole derivatives has shown significant anthelmintic properties. amazonaws.comallmultidisciplinaryjournal.com For instance, synthesized benzimidazole derivatives have been shown to be effective against the Indian earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. amazonaws.comijpbs.com The activity is often dose-dependent, with higher concentrations leading to a quicker time to paralysis and death of the worms. amazonaws.com The trifluoromethyl group is expected to contribute positively to this activity, in line with its effect on other biological properties.

Anticancer and Antitumor Properties

Derivatives of benzimidazole have demonstrated notable potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, DNA alkylation, and disruption of tubulin polymerization. researchgate.net

Cytotoxicity against Various Cancer Cell Lines (e.g., A-549, HCT-116, MCF-7, Hep G-2, breast cancer cells)

Derivatives of this compound have shown significant cytotoxic effects against a range of cancer cell lines.

A series of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives were synthesized and evaluated for their ability to potentiate the cytotoxicity of temozolomide (B1682018) in the A-549 human lung cancer cell line. One compound, in particular, demonstrated a potentiation factor of 1.6. nih.gov In another study, a newly synthesized benzimidazolium salt was tested for its cytotoxic effects on A549 and HepG2 (human liver cancer) cell lines, showing positive results. journalagent.com Further research on a specific benzimidazole derivative, se-182, revealed high cytotoxic activity against both A549 and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. researchgate.netjksus.org

In the context of colon cancer, benzimidazole derivatives have been studied for their anti-proliferative effects on the HCT-116 cell line. One derivative exhibited an IC50 value of 16.2 ± 3.85 μg/mL, while another showed a value of 28.5 ± 2.91 μg/mL. nih.gov

Extensive research has been conducted on the cytotoxicity of these compounds against breast cancer cells. In one study, several newly synthesized benzimidazole derivatives displayed high cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds designated as 5, 8, and 12 showed the highest activity. nih.gov Another investigation into the anti-proliferation effects on MCF-7 cells found that one benzimidazole derivative had an IC50 value of 8.86 ± 1.10 μg/mL, while two others had values of 30.29 ± 6.39 μg/mL and 31.2 ± 4.49 μg/mL. nih.gov Furthermore, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells, with two compounds identified as having significant cytotoxic effects. acs.org A different study reported that a particular benzimidazole derivative, compound 14, showed selective cytotoxic effects against MCF-7 cells with an IC50 value of 159.2 µg/mL. researchgate.net

The cytotoxic potential of these derivatives extends to other breast cancer cell lines as well. For instance, a benzimidazole carbamate (B1207046), BCar, demonstrated dose-dependent inhibition of clonogenic viability in a panel of breast cancer cell lines, with EC50 values ranging from 162 nM to 637 nM. nih.gov It was also noted that p53-mutant breast cancer cells were more sensitive to BCar treatment. nih.gov Additionally, novel bis-benzimidazole derivatives were screened for cytotoxicity against various cell lines, with one compound showing activity against the MDA-MB453 and MCF-7 breast carcinoma cell lines with IC50 values of 55.89 µg/ml and 52.09 µg/ml, respectively. scholarsresearchlibrary.com

Interactive Table: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/EC50 ValueSource
5-fluoro-1H-benzimidazole-4-carboxamide derivativeA-549Potentiation Factor of 1.6 with temozolomide nih.gov
Benzimidazolium saltA549Cytotoxic effects observed journalagent.com
se-182A54915.80 µM researchgate.netjksus.org
se-182HepG215.58 µM researchgate.netjksus.org
Benzimidazole derivative 2HCT-11616.2 ± 3.85 μg/mL nih.gov
Benzimidazole derivative 1HCT-11628.5 ± 2.91 μg/mL nih.gov
Benzimidazole derivative 4MCF-78.86 ± 1.10 μg/mL nih.gov
Benzimidazole derivative 2MCF-730.29 ± 6.39 μg/mL nih.gov
Benzimidazole derivative 1MCF-731.2 ± 4.49 μg/mL nih.gov
Benzimidazole carbamate (BCar)Breast Cancer Cell Lines162 nM to 637 nM nih.gov
Bis-benzimidazole derivative (Compound 9c)MDA-MB45355.89 µg/ml scholarsresearchlibrary.com
Bis-benzimidazole derivative (Compound 9c)MCF-752.09 µg/ml scholarsresearchlibrary.com
Benzimidazole derivative (Compound 14)MCF-7159.2 µg/mL researchgate.net

Inhibition of Cancer Cell Growth and Proliferation

Beyond direct cytotoxicity, derivatives of this compound have been shown to inhibit the growth and proliferation of cancer cells.

A series of fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against all tested cancer cell lines and were found to be less toxic to normal human cells compared to the standard drug methotrexate. researchgate.net This suggests a selective and efficient antiproliferative action. researchgate.net

In the context of breast cancer, a benzimidazole carbamate known as BCar was found to induce cytotoxicity through two distinct cell death mechanisms. nih.gov This compound, a microtubule-disrupting agent, shows potential for treating metastatic breast cancer that is resistant to other microtubule-targeting agents. nih.gov

Novel bis-benzimidazole derivatives have also been identified as having significant cytotoxic activity, making them potential starting points for the development of new lead compounds in the fight against cancer. scholarsresearchlibrary.com One study synthesized 24 new 5-Methoxy-6-substituted-1H-benzimidazole derivatives and evaluated their anti-proliferative activities against several tumor cell lines. nih.gov A particular compound, 4w, exhibited superior anti-tumor activity against A549 cells and was found to induce G0/G1 phase arrest and cell apoptosis by down-regulating the expression of p-PI3K and p-Akt. nih.gov

Anti-inflammatory Effects

Benzimidazole derivatives are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenases (COXs), enzymes crucial for the biosynthesis of prostaglandins, which are key inflammatory mediators. nih.gov These compounds can also interact with other targets involved in inflammation, such as 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov

The anti-inflammatory potential of benzimidazole derivatives has been demonstrated in various studies. For instance, some derivatives have shown a remarkable ability to inhibit COX-2. nih.gov One study reported a series of benzimidazole derivatives where a specific compound was identified as a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov The structural modifications of these derivatives play a crucial role in their anti-inflammatory activity. nih.govnih.gov

Other Reported Biological Activities

Antihypertensive Activity

Benzimidazole derivatives have been investigated for their antihypertensive properties, with some acting as angiotensin II receptor blockers (ARBs). nih.gov The position of substituents on the benzimidazole core appears to be important for this activity. ntnu.no For example, some studies suggest that substitution at the 5-position may be significant for the antihypertensive effects of inverse agonists. ntnu.no A novel fluorophenyl benzimidazole derivative, FPD, has been reported to have a potent antihypertensive effect in spontaneously hypertensive rats, acting through the blockade of the AT1 receptor. nih.gov

Androgen Receptor Antagonism

Non-steroidal antiandrogens, which include derivatives of benzimidazole, are used in the treatment of conditions that are sensitive to androgens, such as prostate cancer. nih.gov These compounds act as antagonists to the androgen receptor (AR), preventing androgens from binding and activating it. nih.gov While not directly mentioning this compound, the broader class of benzimidazoles has been explored for this activity. For instance, a series of benzimidazole-5-carbohydrazide derivatives were synthesized and evaluated for various biological activities, including cytotoxic effects. nih.gov

Anti-convulsant Activity

The core benzimidazole structure is a recognized pharmacophore in the development of anticonvulsant agents. nih.govimist.ma Research into various derivatives has shown that substitutions on the benzimidazole ring system can lead to potent anti-seizure activity. nih.gov While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available literature, the investigation of other benzimidazole derivatives provides insight into the potential of this class of compounds.

Derivatives of benzimidazole have been synthesized and evaluated for their anticonvulsant effects using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides demonstrated notable anticonvulsant activity in these models. nih.gov The effectiveness of these compounds underscores the therapeutic potential of the benzimidazole nucleus in epilepsy treatment.

The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance the lipophilicity of molecules, which can improve their ability to cross the blood-brain barrier, a critical step for centrally acting drugs like anticonvulsants. The presence of a trifluoromethyl group on the benzimidazole ring is therefore a strategic design element in the synthesis of novel anticonvulsant candidates. For example, research on 2-(trifluoromethyl)-1H-benzimidazole derivatives has been conducted to evaluate their biological activities against various pathogens, indicating the scientific interest in this substitution pattern. sigmaaldrich.com

Further research is necessary to specifically evaluate this compound and its derivatives in established anticonvulsant screening models to determine their efficacy and potential as novel treatments for epilepsy.

Table 1: Anticonvulsant Activity of Selected Benzimidazole Derivatives

Compound SeriesTest Model(s)Key FindingsReference
2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamidesMES, scPTZSeveral compounds exhibited potent anticonvulsant activity. nih.gov
General Benzimidazole DerivativesNot SpecifiedRecognized as a promising scaffold for anticonvulsant drug development. imist.ma

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of various diseases. Benzimidazole derivatives have been a subject of interest for their potential antioxidant properties. nih.govnih.govresearchgate.net

Studies on various benzimidazole derivatives have demonstrated their capacity to act as antioxidants through different mechanisms, including free radical scavenging and inhibition of lipid peroxidation. nih.gov For example, a series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were assessed for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion radicals. nih.gov In these studies, certain substitutions on the benzimidazole ring system were found to enhance antioxidant activity. For instance, a derivative with a p-fluorobenzyl substituent at position 1 showed strong inhibition of lipid peroxidation. nih.gov

The trifluoromethyl group, due to its electron-withdrawing nature, can influence the antioxidant potential of the benzimidazole ring. While specific studies on the antioxidant properties of this compound are limited, the general findings for other fluorinated and substituted benzimidazoles suggest that this compound could possess noteworthy antioxidant activity. The investigation of imines containing 1H-benzimidazoles has also contributed to the understanding of their antioxidant capabilities, with some derivatives showing significant inhibition of lipid peroxidation. nih.gov

The evaluation of the antioxidant activity of benzimidazole derivatives often involves in vitro assays such as the DPPH radical scavenging assay, the 2-thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation, and superoxide anion radical scavenging assays. nih.gov These tests provide valuable data on the potential of these compounds to mitigate oxidative stress.

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

Compound SeriesAssay(s)Key FindingsReference
2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivativesDPPH, Superoxide Scavenging, Lipid Peroxidation InhibitionA p-fluorobenzyl substituted derivative showed strong inhibition (83%) of lipid peroxidation. nih.gov
Imines containing 1H-benzimidazolesLipid Peroxidation InhibitionSome compounds exhibited moderate to good inhibitory activity on lipid peroxidation levels. nih.gov
General Benzimidazole DerivativesVariousThe benzimidazole scaffold is a promising core for developing antioxidant agents. imist.maresearchgate.net

Mechanistic Insights into Biological Action

Molecular Target Identification and Validation

The efficacy of benzimidazole (B57391) derivatives, including those with a trifluoromethyl substituent, stems from their interaction with specific molecular targets. These interactions can disrupt essential cellular functions, leading to therapeutic effects such as anticancer or antimicrobial activity. researchgate.net

Derivatives of the benzimidazole scaffold are known to inhibit a wide range of enzymes critical for cell survival and proliferation. The introduction of a trifluoromethyl group can enhance this inhibitory potential.

Poly(ADP-ribose) Polymerase (PARP) inhibitors : A series of 5-fluoro-benzimidazole-4-carboxamide analogues have been synthesized and identified as potent inhibitors of the PARP-1 enzyme. One such compound demonstrated strong inhibition with an IC50 value of 43.7 nM. nih.gov This class of inhibitors is crucial in cancer therapy, particularly in potentiating the effects of cytotoxic agents. nih.gov

Dihydrofolate Reductase (DHFR) : DHFR is a validated target for antimicrobial and anticancer therapies. Molecular docking studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with crucial amino acids in the binding site of Staphylococcus aureus DHFR, suggesting a mechanism for their antibacterial activity. nih.gov

Filamentous Temperature Sensitive Mutant Z (FtsZ) : FtsZ, a bacterial homolog of tubulin, is essential for bacterial cell division. Novel trisubstituted benzimidazoles have been developed that target and inhibit Mtb FtsZ assembly in a dose-dependent manner. These compounds destabilize FtsZ polymerization, representing a promising mechanism for antitubercular agents. nih.gov

Protein Kinases : The benzimidazole structure is considered a "privileged scaffold" and an isostere of purine, suggesting a favorable affinity for diverse receptors, including the ATP-binding sites of protein kinases. frontiersin.org For instance, certain benzimidazole derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer progression. frontiersin.org

Other Enzymes : The benzimidazole nucleus has been associated with the inhibition of various other enzymes. While direct inhibition by 5-Trifluoromethyl-1H-benzimidazole itself is a subject of ongoing research, related derivatives have shown activity against topoisomerases and aromatase. frontiersin.org

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

Derivative Class Target Enzyme Finding/Activity Reference
5-Fluoro-benzimidazole-4-carboxamides PARP-1 IC50 of 43.7 nM for lead compound nih.gov
N-Alkylated-2-phenyl-1H-benzimidazoles Dihydrofolate Reductase (DHFR) Interaction with key binding site residues nih.gov
Trisubstituted benzimidazoles FtsZ (Mtb) Dose-dependent inhibition of FtsZ assembly nih.gov
Substituted benzimidazoles EGFR (Tyrosine Kinase) Competitive inhibition of ATP binding frontiersin.org

A significant mechanism of action for many biologically active compounds, including benzimidazole derivatives, involves direct interaction with DNA. researchgate.net These interactions can occur through two primary modes:

DNA Intercalation : In this process, planar aromatic or heteroaromatic molecules, like the benzimidazole ring system, insert themselves between the base pairs of the DNA double helix. researchgate.net This insertion distorts the DNA structure, interfering with essential processes like replication and transcription, ultimately leading to cell death. researchgate.net Anthracyclines are a classic example of drugs that function via DNA intercalation. researchgate.net

DNA Alkylation : Alkylating agents are reactive molecules that covalently attach alkyl groups to nucleophilic sites on DNA bases, most commonly the N7 position of guanine. nih.govnih.gov This modification can lead to DNA damage, the formation of cross-links between DNA strands, and ultimately trigger apoptosis or inhibit cell division. nih.govresearchgate.net While not all benzimidazoles are alkylating agents, the development of derivatives that incorporate alkylating functionalities is a strategy in drug design. researchgate.netfrontiersin.org

Benzimidazole compounds are well-established inhibitors of microtubule polymerization. nih.gov This mechanism is central to their use as anthelmintic and antifungal agents and has been explored for anticancer applications. rjptonline.orgresearchgate.net

The primary target for this activity is β-tubulin , a subunit of the microtubules that are essential components of the cytoskeleton. Benzimidazoles selectively bind to β-tubulin, which inhibits its polymerization into microtubules. rjptonline.orgresearchgate.net The disruption of microtubule formation and dynamics arrests the cell cycle and prevents cell division, leading to the death of the parasite or cancer cell. nih.govrjptonline.org

Modulation of Key Cellular Pathways and Processes

Beyond direct target interaction, this compound derivatives exert their biological effects by modulating complex cellular pathways. Research has shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov The mechanisms involved include the disruption of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases, the enzymes that execute apoptosis. nih.gov Furthermore, by interfering with DNA replication or microtubule formation, these compounds can halt the cell cycle at various phases (e.g., G2/M or S phase), preventing cell proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies and Substituent Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives. These studies have revealed that the type and position of substituents on the benzimidazole ring significantly influence biological activity. researchgate.netnih.gov For instance, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for modulating the anti-inflammatory and antimicrobial properties of these compounds. rjptonline.orgnih.gov

The trifluoromethyl (-CF3) group at the 5-position of the benzimidazole ring is not merely a placeholder; it imparts specific and advantageous physicochemical properties to the molecule. nih.gov

Electronic Properties : The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can alter the electron distribution within the benzimidazole ring system, influencing how the molecule interacts with its biological targets, such as the binding pockets of enzymes. nih.gov

Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. nih.gov The presence of the -CF3 group, therefore, makes the molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased metabolic stability can lead to a longer half-life in the body, allowing for sustained therapeutic action. nih.gov

Table 2: Physicochemical Impact of the Trifluoromethyl Group

Property Influence of -CF3 Group Consequence for Biological Activity Reference
Lipophilicity Increases lipophilicity (Hansch π value of +0.88) Enhanced membrane permeability and transport to target sites nih.gov
Electronic Effect Strong electron-withdrawing nature Modulates binding affinity to biological targets nih.gov
Metabolic Stability High resistance to enzymatic breakdown due to strong C-F bonds Increased half-life and duration of action nih.gov
Steric Profile Similar steric size to a chlorine atom Can act as a bioisostere for other groups nih.gov

Impact of Substituents at Specific Positions (e.g., 1, 2, 5, 6) on Efficacy and Selectivity

N-1 Position: Substitution at the N-1 position of the benzimidazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a benzyl (B1604629) group at the N-1 position has been shown to enhance the anti-inflammatory action of certain benzimidazole derivatives. In the context of antiparasitic agents, N-1 benzylation is a key step to increase the lipophilicity and bioavailability of thiabendazole (B1682256) analogs. nih.gov

C-2 Position: The C-2 position is highly amenable to substitution and plays a crucial role in the molecule's interaction with target enzymes. In some cases, the benzimidazole core acts as a hinge-binding motif in kinase inhibitors, with the C-2 substituent extending into other regions of the ATP-binding pocket. For example, substituting the C-2 position with trifluoroethane has been reported to improve the inhibition of the CCR3 receptor. A study on 2-(trifluoromethyl)-1H-benzimidazole derivatives revealed that substituents on the benzene (B151609) ring (positions 4, 5, 6, and 7) significantly impact their antiparasitic activity. nih.govsigmaaldrich.com

C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions of the benzimidazole ring are critical for modulating activity and selectivity. The 5-trifluoromethyl group itself is a powerful electron-withdrawing group that can significantly alter the pKa of the benzimidazole nitrogen atoms, influencing hydrogen bonding interactions with target proteins.

In a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives tested for antiparasitic activity, the nature and position of other substituents on the benzene ring were found to be critical for efficacy. The table below summarizes the in vitro activity of some of these derivatives against various parasites.

CompoundSubstituent(s)G. intestinalis IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)
1a 4-Nitro0.1680.4350.235
1b 4,6-Dinitro0.0570.0460.076
1c 4-Chloro-6-nitro0.0470.0630.076
1d 4,5-Dichloro0.1100.1300.140
1e 4-(Trifluoromethyl)Not ReportedNot ReportedNot Reported
1f 5-NitroNot ReportedNot ReportedNot Reported
1g 5-ChloroNot ReportedNot ReportedNot Reported
1h 5,6-Dichloro0.1100.1300.140
1i 5-Trifluoromethyl0.0890.1160.108

Data compiled from a study on 2-(trifluoromethyl)-1H-benzimidazole derivatives. Note that for compounds 1e, 1f, and 1g, the specific position of the substituent relative to the trifluoromethyl group at C-2 was not explicitly detailed in the summary, and for 1i, the primary substituent is at C-2, with an additional trifluoromethyl group at C-5.

From this data, it is evident that the presence of electron-withdrawing groups like nitro and chloro at positions 4 and 6 significantly enhances the antiparasitic activity. For instance, the 4,6-dinitro derivative (1b ) and the 4-chloro-6-nitro derivative (1c ) displayed potent activity. nih.gov Another study reported that a benzimidazole derivative with a trifluoromethyl substituent exhibited the highest antifungal activity against C. albicans. nih.gov

Steric and Electronic Effects on Receptor/Enzyme Binding Affinity

The interaction between a ligand and its biological target is governed by a combination of steric and electronic factors. The trifluoromethyl group at the 5-position of the benzimidazole ring profoundly influences these properties.

Electronic Effects: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic pull affects the electron density of the entire benzimidazole ring system. This can enhance interactions with electron-rich pockets in a receptor or enzyme active site. The electron-withdrawing nature of the -CF3 group also lowers the pKa of the imidazole (B134444) N-H, making it a better hydrogen bond donor. This can lead to stronger and more specific hydrogen bonding with amino acid residues like aspartate, glutamate, or serine in the binding site.

Steric Effects: The trifluoromethyl group is bulkier than a hydrogen or even a methyl group. This steric bulk can be advantageous or disadvantageous depending on the topology of the binding site. A bulky group can promote favorable van der Waals interactions if it fits well within a hydrophobic pocket. Conversely, it can cause steric hindrance if the binding site is narrow, preventing optimal binding. Modifications to benzimidazoles can lead to new weak interactions and altered electronic and steric effects, which in turn affect their ability to recognize specific enzymes and modify their pharmacological potential. nih.gov

In silico docking analyses of halogenated benzimidazole derivatives have suggested that halogen atoms can form stabilizing interactions with specific amino acid residues in the receptor binding pocket. For instance, interactions with serine and tryptophan residues have been proposed to contribute to the binding affinity at dopamine (B1211576) D2-like and serotonin (B10506) 5-HT1A receptors.

The table below outlines the key steric and electronic effects of substituents on the binding affinity of benzimidazole derivatives.

EffectDescriptionImpact on Binding Affinity
Electronic (Inductive) Electron-withdrawing groups (e.g., -CF3, -NO2, -Cl) decrease electron density in the ring system.Can enhance interactions with electron-rich pockets and modulate the pKa of N-H for stronger hydrogen bonding.
Electronic (Resonance) Substituents can donate or withdraw electron density via resonance, affecting the aromatic system.Influences the overall electronic landscape of the molecule, impacting electrostatic interactions with the target.
Steric (Bulk) The size and shape of the substituent.Can either promote favorable van der Waals contacts in accommodating pockets or cause steric clashes in constrained sites.
Lipophilicity The affinity of the molecule for a nonpolar environment. The -CF3 group increases lipophilicity.Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding sites.
Hydrogen Bonding The ability of substituents to act as hydrogen bond donors or acceptors.Crucial for specific recognition and anchoring of the ligand within the binding site.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Ligand-Target Binding Prediction and Scoring

In the realm of drug design, molecular docking simulations are routinely employed to predict the interaction between a ligand and its biological target. For benzimidazole (B57391) derivatives, including those with a trifluoromethyl substituent, docking studies have been crucial in identifying potential therapeutic targets. The binding affinity is often quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. nih.govmdpi.comnih.gov

For instance, in studies involving anticancer research, various benzimidazole derivatives have been docked into the active sites of protein kinases like CDK-8 and ER-alpha. nih.gov The docking scores provide a rank ordering of the compounds, helping to prioritize those with the highest predicted affinity for synthesis and biological testing. Similarly, in the context of antimicrobial drug discovery, benzimidazole derivatives have been docked against essential bacterial enzymes to predict their inhibitory potential. nih.govrsc.org The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the binding score by altering the electronic and hydrophobic interactions with the target protein.

Table 1: Representative Molecular Docking Scores of Benzimidazole Derivatives against Various Protein Targets

Compound ClassProtein Target (PDB ID)Representative Docking Score (kcal/mol)Reference
Benzimidazole-Triazole HybridsA-549 Cancer Cell Line Target-8.92 nih.gov
2-Phenylbenzimidazole DerivativesProtein Kinase (CDK4/CycD1)-8.2 nih.gov
Benzimidazole-CarboxamidesAntioxidant EnzymeNot specified tandfonline.com
1,2-disubstituted BenzimidazolesLung Cancer Protein (1M17)-6.6 nih.gov
2-(Trifluoromethyl)benzimidazolesNot specifiedNot specified nih.gov

Note: The docking scores are illustrative and depend on the specific software and scoring function used.

Identification of Key Interacting Residues and Binding Pockets

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. jchemlett.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For 5-Trifluoromethyl-1H-benzimidazole derivatives, the trifluoromethyl group can participate in unique interactions, such as halogen bonds or strong hydrophobic contacts, which can enhance binding affinity and selectivity.

Studies on various benzimidazole derivatives have successfully identified key interacting residues. For example, in the case of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, docking studies revealed that the nitrogen atoms of the benzimidazole nucleus are often involved in hydrogen bond formation, while the aromatic rings can form π-cation or π-π stacking interactions with residues like arginine and tryptophan. nih.govnih.gov The identification of these key interactions is crucial for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding mode and the conformational changes that may occur over time. arxiv.org For benzimidazole derivatives, MD simulations have been used to validate the docking poses and to assess the stability of the interactions with the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comnih.govresearchgate.netmdpi.comnih.govuobasrah.edu.iqresearchgate.netspast.orgnih.govresearchgate.net QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with the experimentally determined biological activity.

For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity against various targets, including bacteria, fungi, and cancer cells. nih.govtandfonline.comnih.gov The inclusion of the 5-trifluoromethyl group would be represented by specific electronic and topological descriptors in a QSAR model. The strong electron-withdrawing effect of the trifluoromethyl group can significantly influence descriptors such as dipole moment and partial atomic charges, which in turn can correlate with biological activity.

A typical QSAR study on benzimidazole derivatives might involve the development of a multiple linear regression (MLR) model. nih.gov The resulting equation would highlight the positive or negative contribution of different descriptors to the biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity.

Table 2: Example of a QSAR Model for Antibacterial Activity of Benzimidazole Derivatives

Statistical ParameterValue
R² (Correlation Coefficient)0.833
q² (Cross-validated R²)0.770
r²_test (External Validation)0.721
Significant Descriptors Aromatic ring presence, Basic nitrogen atom
Reference mdpi.com

Note: This table represents a generalized QSAR model. The specific descriptors and their coefficients would vary depending on the dataset and the biological activity being modeled.

In silico ADME/Tox Prediction and Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties must be evaluated. In silico methods offer a rapid and cost-effective way to predict these properties early in the drug discovery process. ri.se Various computational tools and web servers are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity. mdpi.comnih.govrsc.orgnih.govnih.govnih.gov

For benzimidazole derivatives, in silico ADME/Tox profiling is a crucial step. The physicochemical properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), will significantly influence its ADME profile. The trifluoromethyl group generally increases lipophilicity, which can affect absorption and distribution. Predictive models can also flag potential liabilities, such as inhibition of key metabolic enzymes or potential for toxicity, guiding the design of safer analogues. mdpi.com

Table 3: Predicted In Silico ADME Properties for a Representative Benzimidazole Derivative

ADME PropertyPredicted Value/ClassificationReference
Gastrointestinal AbsorptionHigh mdpi.com
Blood-Brain Barrier PermeantYes/No (Varies with substitution) mdpi.com
CYP2D6 InhibitorYes/No (Varies with substitution) mdpi.com
hERG BlockerLow/High Risk (Varies with substitution)N/A
Oral BioavailabilityGood rsc.org

Note: These are predicted values and require experimental validation. The specific values will vary for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. epstem.netscirp.orgnih.govdergipark.org.trmdpi.com For this compound, these calculations can elucidate the effects of the trifluoromethyl group on the molecule's electronic properties.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scirp.orgajrconline.org A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can also identify the likely sites for nucleophilic and electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution on the molecule's surface. acs.org This can help in understanding and predicting intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-protein binding. The strong electronegativity of the fluorine atoms in the trifluoromethyl group will create a region of negative electrostatic potential, which could be a key site for interaction with a biological target.

Table 4: Calculated Quantum Chemical Parameters for a Benzimidazole Derivative

Quantum Chemical ParameterCalculated ValueReference
HOMO Energy-6.2967 eV irjweb.com
LUMO Energy-1.8096 eV irjweb.com
HOMO-LUMO Energy Gap (ΔE)4.4871 eV irjweb.com
Dipole MomentVaries with conformation scirp.org
Chemical Hardness (η)2.2435 eV irjweb.com

Note: These values are for a representative benzimidazole derivative and would differ for this compound. The calculations are typically performed using specific levels of theory and basis sets (e.g., B3LYP/6-311++G(d,p)). nih.govajrconline.orgirjweb.com

Advanced Research Applications and Future Directions

Lead Compound Optimization and Rational Drug Design Programs

The 5-trifluoromethyl-1H-benzimidazole core is a valuable starting point for lead compound optimization in rational drug design. hanyang.ac.kr Its rigid structure and the electron-withdrawing nature of the CF3 group provide a stable platform for developing highly specific and potent inhibitors for various therapeutic targets.

In the pursuit of novel cancer therapies, researchers have utilized the benzimidazole (B57391) framework to design inhibitors of key enzymes involved in cancer progression. nih.gov For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the benzimidazole core was identified as crucial for maintaining the binding mode through π-π interactions within the kinase's ATP-binding pocket. hanyang.ac.kr Structure-activity relationship (SAR) studies have shown that modifications around this core, such as the introduction of indazole fragments, can enhance binding to the target enzyme. hanyang.ac.kr

Similarly, derivatives of 5-fluoro-1H-benzimidazole-4-carboxamide have been synthesized and evaluated as potent inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells. nih.gov These rational design efforts led to the identification of compounds with significant inhibitory potency and the ability to enhance the effects of cytotoxic agents in cancer cell lines. nih.gov The process often involves molecular docking studies to predict and validate the binding interactions between the designed ligand and the protein target, ensuring a high degree of complementarity. acs.org

Table 1: Examples of Rational Drug Design Programs Involving Trifluoromethyl-Benzimidazole Scaffolds

Target EnzymeBase ScaffoldKey FindingsReference
FLT3 KinaseBenzimidazoleThe benzimidazole core is key for π-π interaction with Phe691 in the FLT3 ATP-binding site. hanyang.ac.kr
PARP-15-Fluoro-benzimidazole-4-carboxamideLed to compound 10f with an IC50 of 43.7nM against PARP-1 and potentiation of temozolomide (B1682018) cytotoxicity. nih.gov
Dihydrofolate reductase (DHFR)N-alkylated-2-(phenyl)-1H-benzimidazoleCompound 2g showed strong interaction with crucial amino acids in the DHFR binding site. acs.org

Development of Multi-Target Directed Ligands for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. This has spurred the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with several targets simultaneously. nih.gov The benzimidazole scaffold is exceptionally well-suited for creating such MTDLs. nih.govresearchgate.net

Researchers have successfully designed and synthesized benzimidazole-triazole hybrids as multi-target anticancer agents. nih.gov These compounds have been shown to concurrently inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II (Topo II), all of which are validated targets in oncology. nih.gov For example, certain hybrids displayed potent inhibition of EGFR and Topo II, alongside moderate activity against VEGFR-2, demonstrating a promising approach to overcoming drug resistance. nih.gov

In the context of Alzheimer's disease, benzimidazole derivatives are being explored as MTDLs that can tackle the multifaceted nature of the disease, including cholinergic deficiency, beta-amyloid aggregation, and oxidative stress. researchgate.net The ability of the benzimidazole ring to form π–π interactions within the active sites of enzymes like acetylcholinesterase (AChE) makes it a valuable component in the design of these sophisticated therapeutic agents. researchgate.net

Table 2: Examples of Multi-Target Directed Ligands Based on Benzimidazole

Compound ClassTargeted DiseasesKey Molecular TargetsReference
Benzimidazole-Triazole HybridsCancerEGFR, VEGFR-2, Topoisomerase II nih.gov
N-Alkylated-2-(phenyl)-1H-benzimidazole DerivativesCancer, Bacterial/Fungal InfectionsDihydrofolate reductase (DHFR) acs.orgnih.gov
Benzazole DerivativesAlzheimer's DiseaseAcetylcholinesterase (AChE), BACE1, Aβ Aggregation researchgate.net

Applications in Agricultural Chemistry (e.g., Herbicides, Fungicides, Pesticides)

The biological activity of benzimidazole derivatives extends beyond medicine into agricultural chemistry, where they have been established as a critical class of broad-spectrum systemic fungicides since the 1960s. mdpi.com Their ability to control a wide range of plant diseases caused by fungi has made them indispensable in modern agriculture for protecting crops during both growth and storage phases. mdpi.com

The introduction of a trifluoromethyl group can enhance the efficacy and spectrum of activity of these agrochemicals. A notable example is 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole, also known as Chlorflurazole, which is recognized as a pesticide. noaa.gov These compounds work by being absorbed by the plant and translocated within its system, allowing them to combat fungal pathogens effectively. mdpi.com

Research in this area continues, with efforts to synthesize new derivatives to overcome resistance and broaden the application range. For example, novel 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group have shown excellent in vitro antifungal activity against pathogens like Valsa mali and Botryosphaeria dothidea, and prominent protective activity against soybean rust in vivo. researchgate.net

Table 3: Benzimidazole Derivatives in Agricultural Applications

Compound Name/ClassTypeKey Application/ActivityReference
Benzimidazole Fungicides (general)FungicideBroad-spectrum control of fungal diseases in various crops. mdpi.com
ChlorflurazolePesticideActive ingredient used in agricultural pest control. noaa.gov
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole-1-carboxylic acid, phenyl esterPesticideRegistered pesticide chemical. epa.gov
5-trifluoromethyl-1,2,4-oxadiazole derivativesFungicidePotential lead compounds with strong activity against soybean rust. researchgate.net

Exploitation in Materials Science (e.g., Fluorescent Dyes, Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, Ferroelectric Complexes)

The unique electronic and photophysical properties of the benzimidazole core, particularly when substituted with fluorine atoms, have opened up avenues for its use in advanced materials science. One of the most promising applications is in the development of dye-sensitized solar cells (DSSCs). nih.gov

Researchers have designed and synthesized heteroleptic ruthenium complexes incorporating fluoro-substituted benzimidazole ligands for use as dyes in DSSCs. nih.gov The studies revealed a systematic trend where an increasing number of fluorine substituents on the benzimidazole ligand led to an increase in the open-circuit voltage (VOC) of the solar cell. nih.gov This effect is attributed to an upward shift in the TiO2 conduction band potential and a retardation of charge recombination, a critical factor for improving solar cell efficiency. nih.gov Specifically, intensity-modulated photovoltage spectra indicated that the electron lifetimes were significantly longer in cells using dyes with fluoro-substituted ligands compared to the standard N719 dye. nih.gov

While direct applications in OLEDs or ferroelectric complexes featuring this compound are less documented in the provided context, the demonstrated ability to tune electronic properties through fluorination strongly suggests a high potential for this compound and its derivatives in the broader field of organic electronics.

Table 4: Effect of Fluoro-Substituted Benzimidazole Ligands in Dye-Sensitized Solar Cells

Ligand FeatureImpact on DSSC PerformanceMechanismReference
Increased number of fluorine atomsSystematic increase in open-circuit voltage (VOC)Upward shift of TiO2 potential, retarded charge recombination. nih.gov
Fluoro-substitutionLonger electron lifetimes (τR)Slower charge recombination with the electrolyte. nih.gov

Challenges and Opportunities in this compound Research

Despite the vast potential and numerous applications of this compound and its derivatives, several challenges remain. In the field of drug development, the emergence of drug resistance is a significant hurdle. nih.gov Pathogens and cancer cells can develop mechanisms to evade the action of benzimidazole-based drugs, necessitating the continuous design of new and more effective agents. Furthermore, the synthesis of complex benzimidazole derivatives can be costly and tedious, posing a challenge for large-scale production. nih.gov

However, these challenges also present significant opportunities. There is a vast chemical space around the this compound scaffold that remains to be explored. The development of novel MTDLs for complex diseases like cancer and Alzheimer's is a particularly promising frontier. nih.govresearchgate.net Advances in computational chemistry and molecular modeling can accelerate the rational design of more potent and selective compounds, reducing the time and cost associated with traditional screening methods.

In materials science, the full potential of these compounds is yet to be unlocked. Further research into their photophysical and electronic properties could lead to the development of novel materials for OLEDs, organic photovoltaics, and other advanced electronic applications. The continued exploration of synthesis methods and structure-property relationships will be key to overcoming current limitations and expanding the utility of this versatile chemical compound. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-trifluoromethyl-1H-benzimidazole, and how are intermediates characterized?

A common method involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing carboxylic acids or their equivalents under acidic conditions. Key intermediates, such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, are often synthesized via reactions with fluorinated aryl amines and isocyanides . Characterization typically employs IR spectroscopy to confirm functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic proton environments and trifluoromethyl group integration .

Q. What safety protocols are critical when handling this compound?

Due to its fluorinated structure, the compound may release toxic fumes upon decomposition. Follow GHS hazard guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of accidental exposure, rinse affected areas with water and consult a poison center (P301+P312+P330) . Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Q. How is purity assessed for this compound derivatives?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using reverse-phase C18 columns and acetonitrile/water gradients. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation. For example, discrepancies in nitrogen content may indicate unreacted amine intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism in benzimidazoles or residual solvents. For example, ¹H NMR signals for NH protons may split due to hydrogen bonding. Use deuterated DMSO to stabilize tautomers and compare experimental data with computational simulations (DFT-based chemical shift predictions). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction in benzimidazole synthesis?

Regioselectivity challenges occur due to competing electrophilic substitution pathways. Employ directing groups (e.g., methoxy or nitro substituents) to steer trifluoromethylation to the 5-position. Microwave-assisted synthesis under controlled temperature (80–100°C) with catalysts like CuI/K₂CO₃ enhances yield and selectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity in benzimidazole derivatives?

The -CF₃ group’s strong electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). However, steric bulk may reduce solubility. Comparative studies using analogues (e.g., -CH₃ vs. -CF₃) in enzyme assays (IC₅₀ measurements) and logP calculations reveal trade-offs between potency and bioavailability .

Q. What analytical methods validate the absence of genotoxic impurities in this compound batches?

Use LC-MS/MS with a limit of detection (LOD) < 1 ppm for nitroso or alkylating agents. Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98/TA100 to assess mutagenicity. Cross-reference with ICH M7 guidelines to ensure compliance .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across similar benzimidazole derivatives?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Replicate experiments in standardized conditions (e.g., fixed ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) and verify compound identity via X-ray crystallography (SHELX refinement) .

Q. Why might DSC (differential scanning calorimetry) and XRD data disagree on polymorphic forms?

DSC detects thermal transitions (melting points, phase changes), while XRD identifies crystal lattice structures. Discrepancies arise if metastable polymorphs form during heating. Use variable-temperature XRD to monitor phase transitions dynamically and correlate with DSC thermograms .

Methodological Resources

  • Structural Refinement : SHELXL (for small-molecule crystallography) and Mercury (for visualizing hydrogen-bonding networks) .
  • Spectral Databases : SDBS (Spectral Database for Organic Compounds) for IR/NMR reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.